4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules and pharmaceuticals . It also contains a piperazine ring, which is a common feature in many drugs due to its ability to interact with various biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a cyclization reaction, and the attachment of the benzo[d][1,3]dioxol-5-yl group . The exact synthetic route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-yl group and the piperazine ring . These groups could potentially engage in various types of intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo various types of chemical reactions, depending on the specific conditions. For example, the piperazine ring could potentially be alkylated, while the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase the compound’s solubility in water, while the benzo[d][1,3]dioxol-5-yl group could potentially increase its lipophilicity .Scientific Research Applications
Antimicrobial and Antifungal Applications
The development and evaluation of compounds with benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffolds have shown significant antimicrobial potential. For instance, some derivatives of this scaffold have been identified as new anti-mycobacterial chemotypes, with several compounds demonstrating low micromolar range minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv strain, alongside low cytotoxicity in cell lines. This suggests their potential as novel antimicrobial agents, especially against tuberculosis (S. Pancholia et al., 2016). Additionally, new pyridine derivatives, including those with benzothiazole and piperazine moieties, have shown variable and modest activity against bacteria and fungi, highlighting their potential in developing new antimicrobial drugs (N. Patel et al., 2011).
Neuroprotective Applications
Compounds featuring the benzoxazine scaffold, such as antioxidant 8-alkylamino-1,4-benzoxazines, have demonstrated significant neuroprotective activity. These compounds, prepared through electrochemical processes, have shown efficacy in preventing ATP level decreases caused by hypoxia in astrocytes. They also protected against lesions in animal models that mimic cerebral palsy, suggesting their utility as novel neuroprotective agents (M. Largeron et al., 2001).
Anticancer and Enzyme Inhibition Applications
Some synthesized compounds with related scaffolds have been evaluated for their anticancer properties and enzyme inhibition capabilities. For example, research into the oxidative metabolism of novel antidepressants has led to insights into the enzymes involved in their metabolic pathways, which could inform the development of drugs with improved pharmacokinetic profiles (Mette G. Hvenegaard et al., 2012).
Chemical Synthesis and Material Science Applications
The synthesis of compounds with benzoxazine derivatives has been explored for their potential in material science, such as photopolymerizable benzoxazines for novel polymeric materials (Lin Jin et al., 2011). These studies highlight the versatility of benzoxazine-based compounds in creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. The piperazine ring is known to interact with various biological targets, including G protein-coupled receptors and ion channels . The benzo[d][1,3]dioxol-5-yl group could also potentially interact with various biological targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c20-17(13-1-2-15-16(11-13)24-12-23-15)19-7-5-18(6-8-19)14-3-9-25(21,22)10-4-14/h1-2,11,14H,3-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXDFAZXBYMFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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